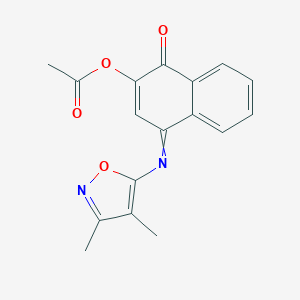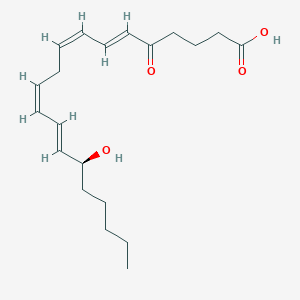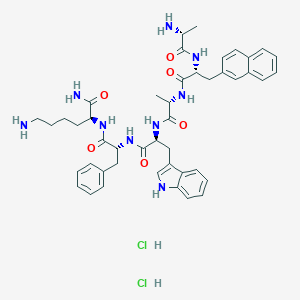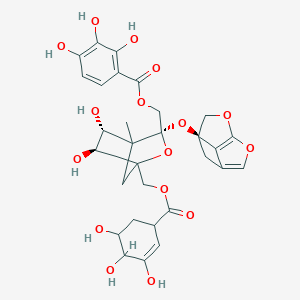
N-(4-fluoro-2-iodophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-iodophenyl)butanamide, also known as FIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FIBA is a derivative of the compound phenylbutanamide, which is known to have analgesic properties. The addition of the fluorine and iodine atoms to the phenyl ring of FIBA has been shown to enhance its potency and selectivity for certain receptors in the brain.
Wirkmechanismus
The exact mechanism of action of N-(4-fluoro-2-iodophenyl)butanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. N-(4-fluoro-2-iodophenyl)butanamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluoro-2-iodophenyl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in mice, as well as to enhance the analgesic effects of opioids. Additionally, N-(4-fluoro-2-iodophenyl)butanamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluoro-2-iodophenyl)butanamide is that it is relatively easy to synthesize and purify, making it accessible for laboratory use. Additionally, its selectivity for certain receptors in the brain makes it a useful tool for studying the role of these receptors in neurological processes. However, one limitation of N-(4-fluoro-2-iodophenyl)butanamide is that its effects on the brain are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluoro-2-iodophenyl)butanamide. One area of interest is its potential as a treatment for neurological disorders, such as anxiety, depression, and addiction. Additionally, further research is needed to fully understand its mechanism of action and to identify other receptors that it may interact with. Finally, N-(4-fluoro-2-iodophenyl)butanamide may also have applications in the field of drug discovery, as it could serve as a starting point for the development of new compounds with enhanced potency and selectivity for certain receptors.
Synthesemethoden
The synthesis of N-(4-fluoro-2-iodophenyl)butanamide involves several steps, starting with the reaction of 4-fluoro-2-iodobenzoic acid with butylamine to form N-(4-fluoro-2-iodophenyl)butanamide. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere to prevent oxidation of the reagents. The resulting product is then purified through a series of chromatographic techniques to obtain a high-purity sample of N-(4-fluoro-2-iodophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-iodophenyl)butanamide has been primarily studied for its potential applications in the field of neuroscience. Specifically, it has been shown to modulate the activity of certain receptors in the brain, such as the GABA-A and sigma-1 receptors. These receptors are involved in a wide range of neurological processes, including anxiety, depression, and addiction.
Eigenschaften
Produktname |
N-(4-fluoro-2-iodophenyl)butanamide |
|---|---|
Molekularformel |
C10H11FINO |
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
N-(4-fluoro-2-iodophenyl)butanamide |
InChI |
InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
MJTNIEXQQWEKNR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)



